![molecular formula C12H16O3 B8573872 ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate](/img/structure/B8573872.png)
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate is an organic compound with the molecular formula C12H16O3 It is an ester derived from the reaction of ethyl acetate and 3-(2-hydroxyethyl)phenylacetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate typically involves the esterification of 3-(2-hydroxyethyl)phenylacetic acid with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as zeolites or metal-organic frameworks, can enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
相似化合物的比较
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate can be compared with other similar compounds, such as:
Phenethyl acetate: Known for its pleasant floral fragrance and used in perfumes and flavorings.
Ethyl benzoate: Used as a solvent and in the manufacture of other chemicals.
Methyl[3-(2-hydroxyethyl)phenyl]acetate: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
This compound is unique due to its specific functional groups and the resulting chemical reactivity and applications.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-11-5-3-4-10(8-11)6-7-13/h3-5,8,13H,2,6-7,9H2,1H3 |
InChI 键 |
HCWUPDYHWJAYQF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC=CC(=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(2-methoxypyridin-4-yl)methyl]quinoline-2-carboxylate](/img/structure/B8573790.png)
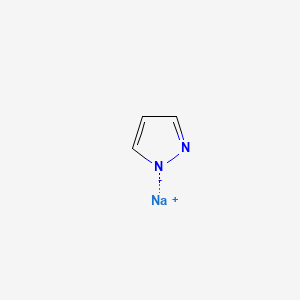
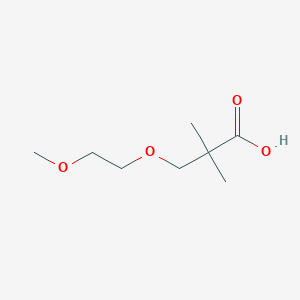
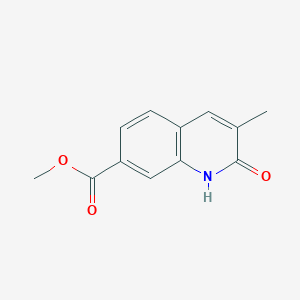
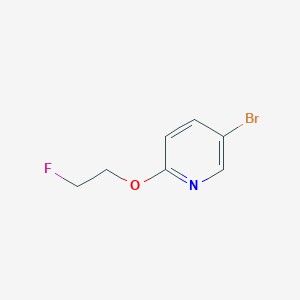
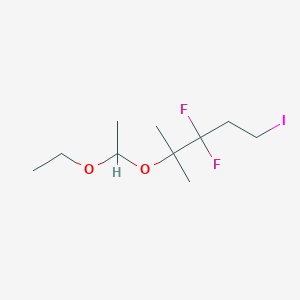
![Spiro[3.3]heptane-2-carboxamide](/img/structure/B8573833.png)
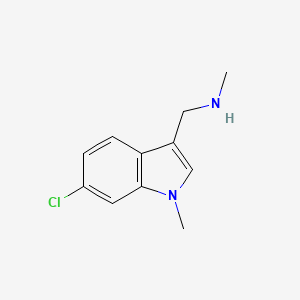
![2,8-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B8573851.png)
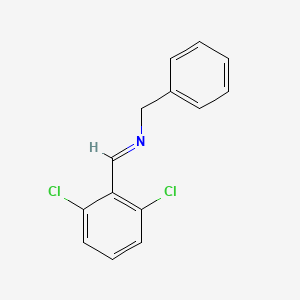
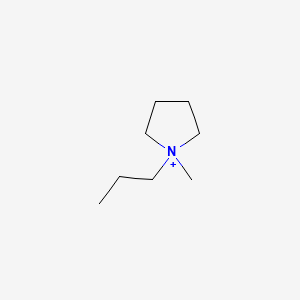
![8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8573866.png)
![4-Chloro-7-propyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8573881.png)

